2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide
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Overview
Description
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a sulfonyl group, a pyrimidinone core, and a butanamide moiety, making it a subject of interest for researchers exploring new chemical entities with diverse functionalities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidinone Core: This step involves the condensation of appropriate starting materials such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions to form the pyrimidinone ring.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Thioether Formation: The thioether linkage is formed by reacting the sulfonylated pyrimidinone with a thiol compound under nucleophilic substitution conditions.
Amidation: The final step involves the coupling of the thioether intermediate with p-tolylbutanamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrimidinone ring.
Substitution: Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, particularly as an enzyme inhibitor or receptor modulator. It could be explored for its effects on various biological pathways, including those involved in inflammation or cancer.
Medicine
Given its potential biological activity, this compound could be investigated as a lead compound in drug discovery. Its ability to interact with specific molecular targets could make it a candidate for the development of new therapeutic agents.
Industry
In the material science industry, the compound’s unique properties could be harnessed for the development of new materials with specific functionalities, such as advanced polymers or coatings.
Mechanism of Action
The mechanism by which 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It could act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Pathway Interference: The compound might interfere with key biological pathways, such as those involved in cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-((4-Methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide
- 2-((5-((4-Ethylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide
Uniqueness
The uniqueness of 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the isopropyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a drug candidate.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
899357-69-8 |
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Molecular Formula |
C24H27N3O4S2 |
Molecular Weight |
485.62 |
IUPAC Name |
N-(4-methylphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]butanamide |
InChI |
InChI=1S/C24H27N3O4S2/c1-5-20(22(28)26-18-10-6-16(4)7-11-18)32-24-25-14-21(23(29)27-24)33(30,31)19-12-8-17(9-13-19)15(2)3/h6-15,20H,5H2,1-4H3,(H,26,28)(H,25,27,29) |
InChI Key |
JKDQXMZCGXJATI-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
solubility |
not available |
Origin of Product |
United States |
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